Cas no 2171254-40-1 ((2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid)

(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid
- 2171254-40-1
- (2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
- EN300-1515158
-
- インチ: 1S/C23H26N2O5S/c1-2-20(22(27)28)25-21(26)14-31-12-11-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m1/s1
- InChIKey: CBQQFTSJNUENTH-HXUWFJFHSA-N
- ほほえんだ: S(CC(N[C@@H](C(=O)O)CC)=O)CCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 442.15624311g/mol
- どういたいしつりょう: 442.15624311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 11
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 130Ų
(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515158-0.05g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1515158-5.0g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1515158-100mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1515158-250mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1515158-10000mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1515158-10.0g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1515158-500mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1515158-50mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1515158-2500mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1515158-0.1g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171254-40-1 | 0.1g |
$2963.0 | 2023-06-05 |
(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acidに関する追加情報
Introduction to (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic Acid (CAS No. 2171254-40-1)
The compound (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid, identified by its CAS number 2171254-40-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The intricate arrangement of functional groups, including the 9H-fluoren-9-yl)methoxycarbonyl moiety and the ethylsulfanyl group, contributes to its unique chemical properties and biological activities.
In recent years, there has been a growing interest in the synthesis and characterization of molecules that incorporate fluorene-based scaffolds. The fluorene ring system, known for its rigidity and electronic characteristics, has been widely explored in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability. The presence of the methoxycarbonyl group in this compound further enhances its potential as a pharmacophore, facilitating interactions with biological targets such as enzymes and receptors.
The sulfanyl group, located at the terminal position of the molecule, adds another layer of complexity and functionality. Sulfanyl-containing compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this group into the molecular structure of (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid suggests that it may exhibit similar therapeutic effects.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The chiral center at the second position of the butanoic acid chain ((2R)) ensures that the molecule exists as a specific enantiomer, which can be crucial for achieving optimal biological activity. Enantioselective drug design has become increasingly important in recent years, as different enantiomers of a molecule can exhibit significantly different pharmacological profiles.
Recent studies have highlighted the importance of fluorinated amino acids in drug discovery. Compounds containing fluorine atoms have been shown to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The presence of the fluorene moiety in (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid aligns with this trend, suggesting that it may offer advantages over traditional non-fluorinated analogs.
Furthermore, the acetamido group within the molecular structure provides a site for further functionalization. Acetamido derivatives are well-known for their role in protein modification and have been utilized in various therapeutic contexts. The combination of these functional groups makes (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid a promising candidate for further investigation in medicinal chemistry.
In terms of synthetic methodology, the preparation of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the fluorene-based moiety necessitates sophisticated organic transformations, including condensation reactions and protection-deprotection strategies. Similarly, the incorporation of the sulfanyl group requires precise control over reaction conditions to avoid unwanted side products.
Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for characterizing the structure and purity of this compound. These methods provide detailed information about the molecular structure, allowing researchers to confirm the identity and integrity of their synthetic products.
From a biological perspective, (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid holds potential as an intermediate in the synthesis of more complex drug candidates. Its unique structural features make it a versatile building block that can be modified to target specific biological pathways or diseases. For instance, modifications to the fluorene ring or sulfanyl group could enhance binding interactions with therapeutic targets or improve pharmacokinetic properties.
Current research efforts are focused on exploring the biological activity of this compound using in vitro and in vivo models. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors involved in disease processes. These findings are encouraging and warrant further investigation to fully elucidate its therapeutic potential.
In conclusion, (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid (CAS No. 2171254-40-1) is a structurally complex and functionally diverse molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and stereochemical features makes it an attractive candidate for further development as a therapeutic agent or as an intermediate in drug synthesis. As our understanding of molecular structure-biology relationships continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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